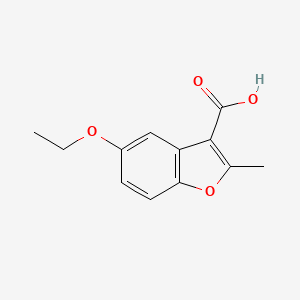

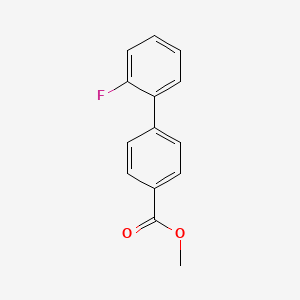

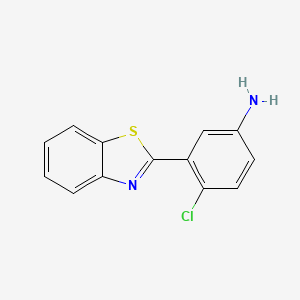

![molecular formula C13H13N3O2 B1298760 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid CAS No. 81261-77-0](/img/structure/B1298760.png)

3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid" is a derivative of benzoic acid with a substituted amino group linked to a dimethylpyrimidine moiety. This structure is part of a broader class of compounds that have been studied for various properties, including their interactions with DNA, antioxidant activities, and potential for forming co-crystals with enhanced properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields. For instance, a compound with a similar structure was synthesized through a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, resulting in a 90% yield . Another synthesis method involved diazotization of anthranilic acid followed by coupling with 2-amino-4,6-dimethylpyrimidine . These methods indicate that the synthesis of such compounds is feasible and can be achieved with high efficiency.

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . The crystal structure analysis reveals specific space group information and unit-cell parameters, which are crucial for understanding the compound's three-dimensional arrangement . Additionally, theoretical studies using density functional theory (DFT) have been employed to predict the geometry and electronic properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been explored through their interaction with DNA and their antioxidant activity. For example, one study demonstrated that a related compound binds to the minor groove of double-stranded DNA (dsDNA) and is stabilized by hydrogen bonds and Pi-alkyl interactions . Another study found no DNA cleavage activity for a similar compound, indicating its non-disruptive effect on DNA structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. The electronic band structure, density of states, and charge density distribution have been investigated to understand the bonding characteristics and charge transfer within the molecules . Optical properties derived from these studies provide insights into the electronic structure and confirm the presence of a band gap . Additionally, the thermal stability and melting points of these compounds have been determined through spectral analysis and elemental analysis .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid and its derivatives have been extensively studied for their synthesis methods, chemical properties, and potential applications in various fields. The synthesis often involves microwave irradiative cyclocondensation, demonstrating the compound's utility in creating heterocyclic structures with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Similarly, its ability to form co-crystals with benzoic acid highlights its significance in developing materials with specific optical properties, potentially useful in semiconductors and fluorescence applications (Li et al., 2010).

Biological Activities

The compound's biological activities, such as its interaction with DNA and potential as an antimicrobial agent, have also been explored. Studies demonstrate its DNA cleavage activity and its use in synthesizing novel derivatives with potential antibacterial and antifungal properties. For example, its derivatives have been tested against various microorganisms, showing promise as new antimicrobial agents (Jafar et al., 2017). Additionally, its role in synthesizing compounds that interact with DNA without causing damage suggests potential applications in biotechnology and pharmaceuticals (Atay et al., 2018).

Material Science Applications

In material science, the synthesis of co-crystals involving 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid has been analyzed for their crystal structure, energy band, and optical properties. These studies provide insights into the electronic structure and potential use of these materials in optical devices and semiconductors. The co-crystals' wide band-gap semiconductor properties suggest their applicability in absorbing ultraviolet radiation, which could be beneficial in developing protective coatings and materials for electronic devices (Reshak, 2015).

Propiedades

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-6-9(2)15-13(14-8)16-11-5-3-4-10(7-11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBQOOXFPKGJPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352711 |

Source

|

| Record name | 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | |

CAS RN |

81261-77-0 |

Source

|

| Record name | 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.